1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-
Overview
Description
“1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-” is a derivative of pyrazole, which is an important group of organic compounds containing heterocyclic rings . Pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . Various methods have been introduced for the synthesis of these compounds, including 1,3-dipolar cycloaddition reaction of nitrile imine compounds with cinnamonitriles, condensation of phenylhydrazine with ethyl acetoacetate, and multi-component reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives .Molecular Structure Analysis
The structure of [4CSPy]ZnCl3, a catalyst used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, was studied by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves several consecutive reactions, producing the target product without the need to separate the intermediates . Various catalysts have been used for the multi-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles .Mechanism of Action
While the exact mechanism of action for “1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-” is not specified in the retrieved papers, pyrazole derivatives are known to exhibit a wide range of biological activities, including antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic effects .
Properties
IUPAC Name |
5-amino-1-pentylpyrazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-3-4-5-13-9(11)8(6-10)7-12-13/h7H,2-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDIGMRMLMABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C=N1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448360 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-00-2 | |
Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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